molecular formula C26H27NO7 B14955645 Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B14955645
M. Wt: 465.5 g/mol
InChI Key: JYBNOSWLBDHTTJ-UHFFFAOYSA-N
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Description

Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a pyridine ring substituted with methoxy, methylbenzoyloxy, and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the cyclocondensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and purification steps such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and benzoyloxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylates, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate calcium ion flow, leading to various physiological effects. This mechanism is similar to that of other dihydropyridine derivatives, which are known to act as calcium channel blockers .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
  • Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
  • 4-Hydroxy-2-quinolones

Uniqueness

Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound has a methoxy and benzoyloxy substitution that can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C26H27NO7

Molecular Weight

465.5 g/mol

IUPAC Name

dimethyl 4-[3-methoxy-4-(2-methylbenzoyl)oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H27NO7/c1-14-9-7-8-10-18(14)24(28)34-19-12-11-17(13-20(19)31-4)23-21(25(29)32-5)15(2)27-16(3)22(23)26(30)33-6/h7-13,23,27H,1-6H3

InChI Key

JYBNOSWLBDHTTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC)OC

Origin of Product

United States

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